molecular formula C16H18O5S B15078948 2,6-Bis(hydroxymethyl)-4-methylphenyl P-toluenesulfonate CAS No. 153904-93-9

2,6-Bis(hydroxymethyl)-4-methylphenyl P-toluenesulfonate

Cat. No.: B15078948
CAS No.: 153904-93-9
M. Wt: 322.4 g/mol
InChI Key: VSWDJKLFSONQJD-UHFFFAOYSA-N
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Description

2,6-Bis(hydroxymethyl)-4-methylphenyl P-toluenesulfonate is an organic compound that features a phenyl ring substituted with hydroxymethyl groups at the 2 and 6 positions, a methyl group at the 4 position, and a p-toluenesulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(hydroxymethyl)-4-methylphenyl P-toluenesulfonate typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-bis(hydroxymethyl)-4-methylphenol.

    Esterification: The hydroxyl groups of the starting material are esterified with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(hydroxymethyl)-4-methylphenyl P-toluenesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The p-toluenesulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or primary amines.

Major Products Formed

    Oxidation: Formation of 2,6-bis(formyl)-4-methylphenyl P-toluenesulfonate or 2,6-bis(carboxyl)-4-methylphenyl P-toluenesulfonate.

    Reduction: Formation of 2,6-bis(hydroxymethyl)-4-methylphenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(hydroxymethyl)-4-methylphenyl P-toluenesulfonate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the preparation of polymers and resins with specific properties.

    Biology and Medicine: It is investigated for its potential use in drug delivery systems and as a building block for biologically active compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Bis(hydroxymethyl)-4-methylphenyl P-toluenesulfonate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(hydroxymethyl)-4-methylphenol: Lacks the p-toluenesulfonate ester group.

    2,6-Bis(hydroxymethyl)-4-ethylphenyl P-toluenesulfonate: Contains an ethyl group instead of a methyl group at the 4 position.

    2,6-Bis(hydroxymethyl)-4-methoxyphenyl P-toluenesulfonate: Contains a methoxy group instead of a methyl group at the 4 position.

Uniqueness

2,6-Bis(hydroxymethyl)-4-methylphenyl P-toluenesulfonate is unique due to the presence of both hydroxymethyl groups and the p-toluenesulfonate ester group, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

153904-93-9

Molecular Formula

C16H18O5S

Molecular Weight

322.4 g/mol

IUPAC Name

[2,6-bis(hydroxymethyl)-4-methylphenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H18O5S/c1-11-3-5-15(6-4-11)22(19,20)21-16-13(9-17)7-12(2)8-14(16)10-18/h3-8,17-18H,9-10H2,1-2H3

InChI Key

VSWDJKLFSONQJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2CO)C)CO

Origin of Product

United States

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